2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5S/c16-14-11(26-6-12(17)21)4-18-20(15(14)23)5-13(22)19-8-1-2-9-10(3-8)25-7-24-9/h1-4H,5-7H2,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJCQIMYNHKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a pyridazine core linked to a benzo[d][1,3]dioxole moiety through an acetamide functional group. The presence of a thioether and chloro substituents enhances its biological activity, making it a subject of interest for further pharmacological studies.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to the suppression of cancer cell proliferation.
Table 1: Summary of Anticancer Activity Studies
The compound's mechanism involves interaction with specific enzymes and pathways associated with tumor growth. It may act as an inhibitor of key regulatory proteins involved in oncogenesis. Further molecular docking studies are necessary to elucidate these interactions in detail.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The synthetic route often includes:
- Formation of the pyridazine core.
- Introduction of the thioether group.
- Coupling with the benzo[d][1,3]dioxole moiety.
- Final acetamide formation.
This multi-step synthesis allows for the modification of functional groups to enhance biological activity.
Case Studies
Recent case studies have highlighted the compound's potential as a therapeutic agent:
- Study on CDK Inhibition : A study demonstrated that derivatives similar to this compound significantly inhibited CDK activity in vitro, leading to reduced proliferation rates in various cancer cell lines.
- Preclinical Trials : In animal models, compounds with similar structures showed promising results in reducing tumor sizes and improving survival rates when combined with existing chemotherapy agents.
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazinone core and subsequent coupling with the benzo[d][1,3]dioxol-5-yl acetamide moiety. Key steps include:
- Thioether formation : Reaction of 5-chloro-6-oxopyridazine with 2-amino-2-oxoethylthiol under basic conditions (e.g., triethylamine) in DMF or dichloromethane .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazinone-thio intermediate to the benzo[d][1,3]dioxole derivative .
Critical parameters : - Temperature : Maintain ≤ 40°C during thiol addition to prevent side reactions .
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| NMR | Confirm stereochemistry and substituent positions | H (500 MHz), C (125 MHz) in DMSO-d6; monitor NH peaks (δ 10–12 ppm) for acetamide linkage . | |
| HPLC | Purity assessment | C18 column, gradient: 30–70% acetonitrile/water (0.1% TFA), UV detection at 254 nm . | |
| HRMS | Molecular ion validation | ESI+ mode; compare observed vs. calculated [M+H] (error < 2 ppm) . |
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:
- Variable-temperature NMR : Identify broadening/resolved peaks to detect conformational flexibility .
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR data .
- X-ray crystallography : Resolve absolute configuration; prioritize data from high-resolution (<1.0 Å) structures .
Example : A 2025 study resolved conflicting C NMR signals for the thioether group using DFT-optimized conformers, attributing shifts to solvent polarity effects .
Advanced: What strategies optimize reaction conditions for scale-up without compromising bioactivity?
Answer:
| Variable | Optimal Condition | Impact | References |
|---|---|---|---|
| Catalyst | Pd(OAc)/XPhos (5 mol%) | Increases coupling efficiency (yield: 85% vs. 60% without catalyst) . | |
| Solvent | Switch from DMF to cyclopentyl methyl ether (CPME) | Reduces environmental toxicity; maintains >90% yield . | |
| Workflow | Continuous flow reactors | Enhances reproducibility; reduces reaction time by 40% . |
Advanced: How do conflicting reports on biological activity (e.g., IC50_{50}50 variability) arise, and how can they be addressed?
Answer:
Discrepancies often stem from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time .
- Compound stability : Degradation in DMSO stock solutions (validate via HPLC pre- and post-assay) .
Mitigation : - Standardize protocols (e.g., NIH/NCATS guidelines) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
Case study : A 2024 study attributed inconsistent antiproliferative activity (IC 2–10 μM) to batch-dependent purity (85% vs. 98%); re-testing after repurification narrowed variability to ±15% .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Substituent scanning : Synthesize analogs with modified benzo[d][1,3]dioxole (e.g., methyl, nitro groups) and pyridazinone (e.g., Br, CF) moieties .
- Free-Wilson analysis : Quantify contributions of individual groups to bioactivity (e.g., thioether improves solubility by 3-fold) .
- Molecular docking : Map interactions with target proteins (e.g., COX-2, HDACs); validate with mutagenesis studies .
Example : A 2023 SAR study found that replacing chloro with trifluoromethyl on pyridazinone increased kinase inhibition by 50% due to enhanced hydrophobic interactions .
Advanced: How can contradictory data from in vitro vs. in vivo models be reconciled?
Answer:
- Pharmacokinetic profiling : Assess bioavailability (e.g., C, t) to explain efficacy gaps .
- Metabolite identification : Use LC-MS/MS to detect active/inactive derivatives (e.g., sulfoxide formation in liver microsomes) .
- Tissue distribution studies : Quantify compound accumulation in target organs via radiolabeling (e.g., C-acetamide tracer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
